molecular formula C13H18ClNO2 B13029304 Benzyl(R)-piperidine-2-carboxylatehydrochloride

Benzyl(R)-piperidine-2-carboxylatehydrochloride

Cat. No.: B13029304
M. Wt: 255.74 g/mol
InChI Key: JPLUTHCQQZSANV-UTONKHPSSA-N
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Description

Benzyl®-piperidine-2-carboxylatehydrochloride is a chemical compound that features a benzyl group attached to a piperidine ring, which is further substituted with a carboxylate group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl®-piperidine-2-carboxylatehydrochloride typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through crystallization or distillation .

Industrial Production Methods

Industrial production of Benzyl®-piperidine-2-carboxylatehydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl®-piperidine-2-carboxylatehydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Benzyl®-piperidine-2-carboxylatehydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperidine: Similar structure but lacks the carboxylate group.

    Piperidine-2-carboxylate: Lacks the benzyl group.

    Benzylamine: Contains a benzyl group but lacks the piperidine ring.

Uniqueness

Benzyl®-piperidine-2-carboxylatehydrochloride is unique due to the presence of both the benzyl group and the piperidine ring with a carboxylate substitution. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

benzyl (2R)-piperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H/t12-;/m1./s1

InChI Key

JPLUTHCQQZSANV-UTONKHPSSA-N

Isomeric SMILES

C1CCN[C@H](C1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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